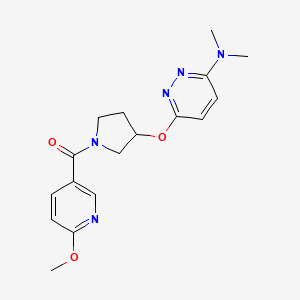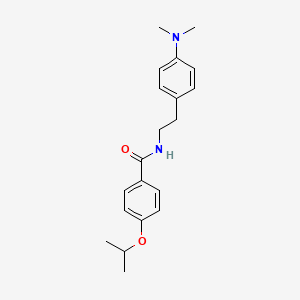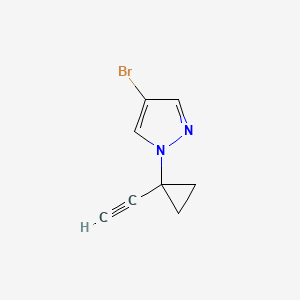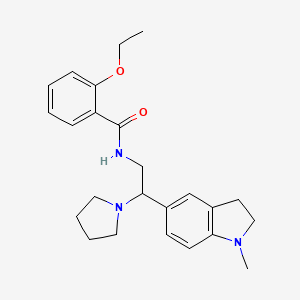![molecular formula C38H37ClN8O7S B2713074 Methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate CAS No. 2243076-67-5](/img/structure/B2713074.png)
Methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZXH 3-26 ist ein selektiver Degrader des Bromodomänen-enthaltenden Proteins 4 (BRD4) unter Verwendung der Proteolyse-Targeting-Chimäre (PROTAC)-Technologie. Diese Verbindung hat ein erhebliches Potenzial für die gezielte Degradierung von BRD4 gezeigt, einem Protein, das an verschiedenen Zellprozessen beteiligt ist, darunter die Transkriptionsregulation und die Krebsentwicklung .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ZXH 3-26 umfasst die Konjugation von Liganden für Cereblon und BRD4. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Ligandensynthese: Die Liganden für Cereblon und BRD4 werden separat synthetisiert. Diese Liganden sind so konzipiert, dass sie spezifisch an ihre jeweiligen Ziele binden.
Linker-Anbindung: Ein Linker-Molekül wird an einen der Liganden gebunden. Dieser Linker ist entscheidend für die Verbindung der beiden Liganden.
Konjugation: Der Ligand-Linker-Komplex wird dann mit dem zweiten Liganden konjugiert, um das endgültige PROTAC-Molekül, ZXH 3-26, zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von ZXH 3-26 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Schritten gehören:
Batch-Synthese: Großtechnische Synthese der Liganden und des Linkers.
Reinigung: Reinigung der Zwischen- und Endprodukte unter Verwendung von Techniken wie Chromatographie.
Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Wirkmechanismus
Target of Action
The primary target of ZXH-3-26 is the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are known to play key roles in various biological processes, including RNA transcription and translation, and cell signaling regulation .
Mode of Action
ZXH-3-26 is a Proteolysis-Targeting Chimera (PROTAC) that operates by inducing the ubiquitination and degradation of BRD4 . It functions by simultaneously recruiting both a ubiquitin E3 ligase and BRD4, leading to the ubiquitination of BRD4 . This results in the degradation of BRD4 through the ubiquitin-proteasome system . ZXH-3-26 shows activity exclusively on the first bromodomain of BRD4, and spares degradation of BRD2 or 3 at concentrations .
Biochemical Pathways
The degradation of BRD4 by ZXH-3-26 affects the super-enhancer (SE) condensate, a biomolecular condensate that plays a key role in transcription regulation . The reduction of BRD4 condensates by ZXH-3-26 can dynamically regulate these biomolecular condensates .
Result of Action
The result of ZXH-3-26’s action is the significant reduction of BRD4 condensates . This leads to changes in the super-enhancer condensate, which can have downstream effects on gene transcription . ZXH-3-26 has also been shown to have high anti-proliferative potency .
Action Environment
The action of ZXH-3-26 is influenced by the cellular environment. The compound’s ability to degrade BRD4 and affect biomolecular condensates can be observed using live-cell imaging and high-throughput sequencing technologies . This suggests that the cellular environment plays a crucial role in the efficacy and stability of ZXH-3-26.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ZXH 3-26 involves the conjugation of ligands for cereblon and BRD4. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligands for cereblon and BRD4 are synthesized separately. These ligands are designed to bind specifically to their respective targets.
Linker Attachment: A linker molecule is attached to one of the ligands. This linker is crucial for connecting the two ligands.
Conjugation: The ligand-linker complex is then conjugated with the second ligand to form the final PROTAC molecule, ZXH 3-26.
Industrial Production Methods
Industrial production of ZXH 3-26 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Batch Synthesis: Large-scale synthesis of the ligands and linker.
Purification: Purification of the intermediate and final products using techniques such as chromatography.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
ZXH 3-26 durchläuft hauptsächlich Degradierungsreaktionen, die durch den PROTAC-Mechanismus vermittelt werden. Dies beinhaltet:
Ubiquitinierung: ZXH 3-26 rekrutiert eine E3-Ubiquitin-Ligase zu BRD4, was zu seiner Ubiquitinierung führt.
Proteasomale Degradierung: Das ubiquitinierte BRD4 wird dann vom Proteasom erkannt und abgebaut.
Häufige Reagenzien und Bedingungen
Reagenzien: Die Synthese von ZXH 3-26 umfasst Reagenzien wie Dimethylsulfoxid (DMSO), Polyethylenglykol (PEG) und verschiedene organische Lösungsmittel.
Hauptprodukte
Das Hauptprodukt der Degradierungsreaktion ist das ubiquitinierte BRD4, das anschließend vom Proteasom zu kleineren Peptiden und Aminosäuren abgebaut wird .
Wissenschaftliche Forschungsanwendungen
ZXH 3-26 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Epigenetik: Die Verbindung wird eingesetzt, um die epigenetische Regulation der Genexpression durch BRD4 zu untersuchen.
Arzneimittelentwicklung: ZXH 3-26 dient als Werkzeugverbindung bei der Entwicklung neuer PROTAC-basierter Therapien.
Zellbiologie: Forscher verwenden ZXH 3-26, um die Dynamik des Proteinabbaus und seine Auswirkungen auf zelluläre Prozesse zu untersuchen.
Wirkmechanismus
ZXH 3-26 übt seine Wirkung durch den folgenden Mechanismus aus:
Bindung: ZXH 3-26 bindet sowohl an BRD4 als auch an Cereblon und bildet einen ternären Komplex.
Ubiquitinierung: Der Komplex rekrutiert eine E3-Ubiquitin-Ligase, die BRD4 ubiquitiniert.
Degradierung: Das ubiquitinierte BRD4 wird vom Proteasom erkannt und abgebaut, was zu einer Reduktion des BRD4-Spiegels führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit von ZXH 3-26
Eigenschaften
IUPAC Name |
methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37ClN8O7S/c1-19-29-31(21-10-12-22(39)13-11-21)42-25(18-28(49)54-3)33-45-44-20(2)46(33)38(29)55-32(19)35(51)41-17-6-4-5-16-40-24-9-7-8-23-30(24)37(53)47(36(23)52)26-14-15-27(48)43-34(26)50/h7-13,25-26,40H,4-6,14-18H2,1-3H3,(H,41,51)(H,43,48,50)/t25-,26?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKOFICOCDRNDA-PMCHYTPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37ClN8O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2712992.png)
![Methyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2712994.png)


![5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2713000.png)




![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)

![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-ethoxyethan-1-one](/img/structure/B2713011.png)

